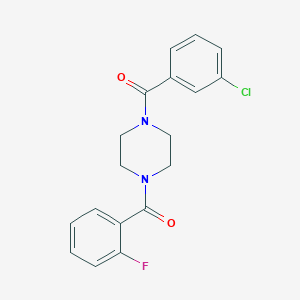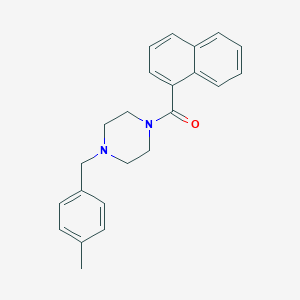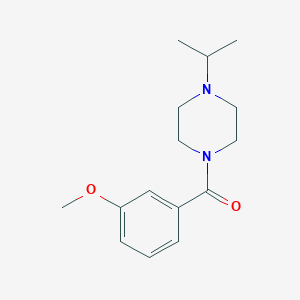![molecular formula C22H28N2O6 B249113 4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)
4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol, also known as compound 25, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol 25 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, one study found that 4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol 25 can inhibit the activity of phosphodiesterase 4, an enzyme involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Compound 25 has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, it has also been found to have antioxidant and neuroprotective effects. One study found that 4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol 25 can protect against oxidative stress-induced cell death in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol 25 in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, a limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol 25. One direction is to further investigate its anti-inflammatory and anticancer properties, including its potential as a combination therapy with other agents. Another direction is to explore its neuroprotective effects and potential as a treatment for neurodegenerative diseases. Additionally, research can focus on identifying the specific enzymes and signaling pathways targeted by 4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol 25 to better understand its mechanism of action.
Synthesemethoden
Compound 25 can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzoyl chloride with piperazine, followed by the reaction with 2,6-dimethoxyphenol. The final product is obtained through purification and characterization techniques such as column chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
Compound 25 has shown potential as a therapeutic agent in various scientific research studies. One study found that 4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol 25 has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Another study found that 4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol 25 can inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
Eigenschaften
Produktname |
4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol |
|---|---|
Molekularformel |
C22H28N2O6 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(3,5-dimethoxyphenyl)-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O6/c1-27-17-11-16(12-18(13-17)28-2)22(26)24-7-5-23(6-8-24)14-15-9-19(29-3)21(25)20(10-15)30-4/h9-13,25H,5-8,14H2,1-4H3 |
InChI-Schlüssel |
OIDUOVMVJNBCAC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)



![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)